An In-depth Technical Guide to Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, a novel compound with significant potential in medicinal chemistry. By leveraging the known reactivity and properties of its precursors, 4-nitro-1H-pyrazole and methyl 3-(bromomethyl)benzoate, we will explore its synthesis, predicted chemical properties, and potential as a scaffold in drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The strategic combination of a nitropyrazole moiety with a methyl benzoate group offers a unique opportunity for developing new therapeutic agents.[2]
Precursor Analysis: Building Blocks for a Novel Scaffold
A thorough understanding of the starting materials is fundamental to predicting the properties and successful synthesis of the target molecule.
4-nitro-1H-pyrazole
4-nitro-1H-pyrazole is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] The presence of the nitro group at the 4-position significantly influences its chemical reactivity and biological activity.[5][6]
Physicochemical Properties of 4-nitro-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [6] |
| Molecular Weight | 113.08 g/mol | [6] |
| CAS Number | 2075-46-9 | [7] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 122 °C | [6] |
| Boiling Point | 290.3 °C | [6] |
| Density | 1.626 g/cm³ | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [6] |
The pyrazole ring is aromatic, and the acidic proton on the nitrogen at position 1 (N1) can be readily removed by a base, facilitating nucleophilic attack.
Methyl 3-(bromomethyl)benzoate
Methyl 3-(bromomethyl)benzoate is a bifunctional reagent widely used in organic synthesis.[8] It features an electrophilic benzyl bromide and a methyl ester group, allowing for diverse chemical transformations.[8] The benzylic bromide is particularly reactive towards nucleophiles.[8]
Physicochemical Properties of Methyl 3-(bromomethyl)benzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [9] |
| Molecular Weight | 229.07 g/mol | [9] |
| CAS Number | 1129-28-8 | [9][10] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 46-47 °C | [9] |
| Boiling Point | 112-114 °C at 3 mmHg | [9] |
| Solubility | Slightly soluble in water. | [9] |
Proposed Synthesis and Mechanism
The synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is anticipated to proceed via a nucleophilic substitution reaction, likely an SN2 mechanism. The deprotonated 4-nitro-1H-pyrazole will act as the nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.
Experimental Protocol: Synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
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Deprotonation of 4-nitro-1H-pyrazole: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF). Add an appropriate base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole at the N1 position. The reaction should be stirred at room temperature until complete deprotonation is achieved.
-
Nucleophilic Substitution: To the resulting solution of the pyrazole anion, add a solution of methyl 3-(bromomethyl)benzoate in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new product spot.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
Caption: Proposed SN2 mechanism for the synthesis.
Predicted Physicochemical Properties
The properties of the final compound can be extrapolated from its structure.
Predicted Properties of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁N₃O₄ |
| Molecular Weight | 261.23 g/mol |
| Appearance | Likely a solid at room temperature (white or pale yellow) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | Pyrazole H-5 |
| ~8.0 - 8.2 | m | 2H | Aromatic H (benzoate) |
| ~7.8 - 8.0 | s | 1H | Pyrazole H-3 |
| ~7.4 - 7.6 | m | 2H | Aromatic H (benzoate) |
| ~5.5 | s | 2H | -CH₂- |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~140-150 | C-NO₂ (pyrazole) and aromatic C (benzoate) |
| ~125-135 | Aromatic CH (benzoate) and Pyrazole CH |
| ~55 | -CH₂- |
| ~52 | -OCH₃ |
IR Spectroscopy
Infrared spectroscopy will help identify the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1590, 1480 | C=C and C=N stretch (aromatic and pyrazole rings) |
| ~1530, 1350 | N-O stretch (nitro group) |
| ~1280 | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS is expected to show a peak for the molecular ion [M+H]⁺ or [M+Na]⁺.
Potential Applications in Drug Discovery
The pyrazole nucleus is a common scaffold in many clinically used drugs, exhibiting a wide range of pharmacological activities. [1][11]The incorporation of a nitro group can enhance the biological activity of heterocyclic compounds. [5]Furthermore, the benzoate moiety can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. Given the known activities of pyrazole derivatives, Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate could be a promising candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many pyrazole derivatives have shown potent anticancer activity against various cancer cell lines. [2]* Anti-inflammatory Activity: Pyrazole-containing compounds are known to exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors. [3][4]* Antimicrobial Activity: The pyrazole scaffold has been associated with both antibacterial and antifungal activities. [1]
Caption: Potential of the target molecule in drug discovery based on its structural components.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. By leveraging established chemical principles and data from its precursors, we have outlined a viable synthetic route and predicted the key physicochemical and spectroscopic properties of this novel compound. The presence of the biologically active pyrazole scaffold suggests that this molecule holds significant promise as a lead compound in drug discovery programs, particularly in the fields of oncology and inflammation. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully explore its therapeutic potential.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Current status of pyrazole and its biological activities - PMC. [Link]
-
Pyrazole, Synthesis and Biological Activity. [Link]
-
4-nitro-1H-pyrazole - Solubility of Things. [Link]
-
Methyl 3-(Bromomethyl)Benzoate 97% | PureSynth. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Test reaction for 4-nitro-1H-pyrasole derivative - ResearchGate. [Link]
- US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google P
-
4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem - NIH. [Link]
-
Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. [Link]
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - PubChem. [Link]
-
Methyl 3-nitrobenzoate - CAS Common Chemistry. [Link]
-
FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. [Link]
-
Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Methyl benzoate - Wikipedia. [Link]
-
Methyl benzoate | CAS#:93-58-3 | Chemsrc. [Link]
-
[FREE] Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama. [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. [Link]
-
Methyl Benzoate (NMR). [Link]
-
Solved Fill in separate 1H NMR Data Tables for methyl | Chegg.com. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 10. pure-synth.com [pure-synth.com]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
